2-Quinolin-2-yl-1,3-benzoxazole 2-Quinolin-2-yl-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 24613-96-5
VCID: VC21304078
InChI: InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3
Molecular Formula: C16H10N2O
Molecular Weight: 246.26 g/mol

2-Quinolin-2-yl-1,3-benzoxazole

CAS No.: 24613-96-5

Cat. No.: VC21304078

Molecular Formula: C16H10N2O

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

2-Quinolin-2-yl-1,3-benzoxazole - 24613-96-5

Specification

CAS No. 24613-96-5
Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
IUPAC Name 2-quinolin-2-yl-1,3-benzoxazole
Standard InChI InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
Standard InChI Key LEYACHSFIUEDPZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3

Introduction

Physical and Chemical Properties

Structure and Identification

2-Quinolin-2-yl-1,3-benzoxazole is a heterocyclic compound with a molecular formula of C₁₆H₁₀N₂O and a molecular weight of 246.26 g/mol . The compound is identified by CAS number 24613-96-5 and is characterized by the fusion of two important heterocyclic moieties: quinoline and benzoxazole . The structure features a benzoxazole ring connected through its 2-position to the 2-position of a quinoline ring, creating a molecule with extended conjugation and electronic properties that are distinct from either of the individual moieties.

The IUPAC name of the compound is 2-quinolin-2-yl-1,3-benzoxazole, though it may also be referred to by synonyms such as 2-(1,3-benzoxazol-2-yl)quinoline or 2-(2-Quinolyl)benzoxazole in the literature . The compound's structure can be represented by several identifiers that are useful for database searches and chemical informatics:

Identifier TypeValue
InChIInChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
InChIKeyLEYACHSFIUEDPZ-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3
CAS Number24613-96-5

Physicochemical Properties

The compound has several important physicochemical properties that influence its behavior in biological systems and chemical reactions:

PropertyValueSignificance
Molecular Weight246.26 g/molDetermines diffusion and membrane permeability
Polar Surface Area38.92Influences bioavailability and membrane penetration
LogP4.043Indicates lipophilicity; affects solubility in biological fluids
Crystal StructureP 1 21/n 1Space group in crystalline form

The compound's extended conjugation through both ring systems leads to its potential fluorescent properties, which have been explored in derivatives for applications as imaging probes . The relatively high LogP value suggests good lipophilicity, which may contribute to its ability to penetrate cell membranes but may also affect water solubility.

Synthesis Methods

Condensation Reactions

The most common approach to synthesizing 2-Quinolin-2-yl-1,3-benzoxazole involves the condensation of 2-aminophenol with quinoline derivatives. This synthetic route typically proceeds through the following steps:

  • Reaction of 2-aminophenol with quinoline-2-carboxaldehyde

  • Formation of an intermediate imine

  • Cyclization to form the benzoxazole ring

  • Oxidation to yield the final product

The reaction generally requires the presence of catalysts such as zinc oxide or Lewis acids under reflux conditions . The mechanism involves the initial formation of a Schiff base (imine) intermediate through the reaction of the amino group of 2-aminophenol with the aldehyde, followed by cyclization through the attack of the phenolic hydroxyl group on the imine carbon.

A typical synthetic procedure can be represented as follows:

  • Mixing 2-aminophenol and quinoline-2-carboxaldehyde in equimolar quantities

  • Addition of a catalyst (e.g., ZnO, Lewis acid)

  • Heating under reflux conditions in a suitable solvent

  • Isolation and purification of the product

Chemical Reactions and Reactivity

Types of Reactions

2-Quinolin-2-yl-1,3-benzoxazole can participate in various chemical reactions owing to its heterocyclic structure. The main types of reactions include:

  • Oxidation reactions: The compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dione derivatives.

  • Reduction reactions: Reduction using sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amine derivatives.

  • Substitution reactions: The compound can undergo both electrophilic and nucleophilic substitution reactions, particularly at the quinoline or benzoxazole rings, leading to functionalized derivatives.

Reactivity Patterns

The reactivity of 2-Quinolin-2-yl-1,3-benzoxazole is influenced by the electronic properties of both the quinoline and benzoxazole moieties. Key reactivity patterns include:

  • Electrophilic substitution: Occurs preferentially at the electron-rich positions of the benzoxazole and quinoline rings.

  • Nucleophilic attack: Most likely at the electron-deficient carbon positions, particularly at C-2 of the quinoline portion.

  • Coordination chemistry: The nitrogen atoms in both the quinoline and benzoxazole rings can coordinate with metal ions, making the compound useful as a ligand in coordination chemistry. This is exemplified by structures like dichloro{2-(quinolin-2-yl)-4H-benzo[d] oxazine}cobalt(II) where similar structures act as chelating ligands .

Biological Activities

Antimicrobial Properties

2-Quinolin-2-yl-1,3-benzoxazole and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated that benzoxazole derivatives, including those with quinoline moieties, can be effective against various bacterial strains:

Target OrganismActivity RangeMechanism
Gram-positive bacteria (S. aureus, B. subtilis)Moderate to highInhibition of bacterial enzymes, disruption of cell membrane integrity
Gram-negative bacteria (E. coli, P. aeruginosa)Low to moderateSimilar to gram-positive, but less effective due to outer membrane
FungiVariableInterference with ergosterol biosynthesis

The antimicrobial activity of these compounds is often attributed to their ability to intercalate with DNA and inhibit essential enzymes in microbial cells . The planar structure of 2-Quinolin-2-yl-1,3-benzoxazole allows for intercalation between DNA base pairs, potentially disrupting DNA replication and transcription processes.

Enzyme Inhibition Activities

2-Quinolin-2-yl-1,3-benzoxazole derivatives have been investigated for their potential as enzyme inhibitors:

  • Hsp90 inhibition: Structural analogues have been explored as C-terminal Hsp90 inhibitors, with potential applications in cancer therapy. Some derivatives can induce a significant decrease of CDK-1 client protein and stabilize levels of Hsp90 and Hsp70 without triggering the heat shock response .

  • VEGFR-2 inhibition: Derivatives containing the benzoxazole scaffold have shown promising effects as VEGFR-2 inhibitors, with potential anti-angiogenic activities beneficial in cancer treatment .

  • α-Glucosidase inhibition: Compounds with similar structures have been investigated as potential inhibitors of α-glucosidase, which could be relevant for diabetes management.

Applications in Medicinal Chemistry and Research

As Building Blocks for Drug Discovery

2-Quinolin-2-yl-1,3-benzoxazole serves as an important building block in medicinal chemistry for several reasons:

  • Scaffold for derivatives: The basic structure can be modified to create libraries of compounds with enhanced biological activities.

  • Pharmacophore development: The compound contains multiple pharmacophoric features (aromatic rings, nitrogen atoms, oxygen atom) that can be optimized for specific target interactions.

  • Structure-activity relationship studies: Systematic modifications of the compound allow for detailed SAR studies to understand binding requirements for biological targets.

Fluorescent Probes and Imaging Applications

The extended conjugation in 2-Quinolin-2-yl-1,3-benzoxazole confers potential fluorescent properties, making derivatives valuable as fluorescent probes. Similar compounds like 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinolines have been developed as blue-green fluorescent probes for various applications . These fluorescent properties can be tuned by modifying the substituents on either the quinoline or benzoxazole rings.

Metal Coordination and Materials Science

The nitrogen atoms in the quinoline and benzoxazole rings enable 2-Quinolin-2-yl-1,3-benzoxazole to function as a chelating ligand for various metal ions. This property has been exploited in:

  • Coordination compounds: Formation of metal complexes with potential catalytic or biological activities.

  • Materials science: Development of metal-organic frameworks and functional materials with optical, electronic, or catalytic properties.

  • Sensing applications: Creation of chemosensors based on metal coordination for detecting specific analytes.

Structure-Activity Relationships

Key Structural Features

Several structural features of 2-Quinolin-2-yl-1,3-benzoxazole contribute to its biological activities:

  • Planar structure: The planarity of the molecule facilitates DNA intercalation and binding to protein targets.

  • Nitrogen atoms: The nitrogen atoms in both the quinoline and benzoxazole rings serve as hydrogen bond acceptors for interactions with biological targets.

  • Oxygen atom: The oxygen in the benzoxazole ring provides additional hydrogen bonding capability.

  • Extended conjugation: The combined aromatic systems create a delocalized π-electron system that contributes to stability and potential π-stacking interactions with aromatic amino acids in protein binding sites.

Effect of Substitutions

Modifications to the basic 2-Quinolin-2-yl-1,3-benzoxazole scaffold can significantly alter its biological activities:

Substitution PositionEffect on ActivityExamples
Benzoxazole ringCan enhance selectivity for specific targets5-Ethylsulfonyl-2-quinolin-2-yl-1,3-benzoxazole shows different biological profile compared to unsubstituted parent
Quinoline ringModulates binding to DNA and proteinsSubstitution at positions 6 and 7 can enhance antimicrobial activity
N-substitutionAffects solubility and pharmacokineticsN-substituted analogs show altered bioavailability

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